molecular formula C21H26N2O4 B2580159 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone CAS No. 1219911-60-0

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone

Cat. No.: B2580159
CAS No.: 1219911-60-0
M. Wt: 370.449
InChI Key: CVSUSOFRKSXEAN-UHFFFAOYSA-N
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Description

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone: is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a cyclopropane ring, a piperazine moiety, and a benzo[d][1,3]dioxole group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopropane ring

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the cyclopropane ring to a cyclopropenone derivative.

  • Reduction: : Reducing the piperazine ring to a piperidine derivative.

  • Substitution: : Replacing the cyclopentyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Cyclopropenone derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: : Applied in the development of new materials or chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds include:

  • 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl(phenyl)methanone

  • 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl(2,5-dichlorophenyl)methanone

These compounds share the core structure but differ in the substituents attached to the piperazine ring, leading to variations in their properties and applications.

Properties

IUPAC Name

[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-20(14-3-1-2-4-14)22-7-9-23(10-8-22)21(25)17-12-16(17)15-5-6-18-19(11-15)27-13-26-18/h5-6,11,14,16-17H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSUSOFRKSXEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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